molecular formula C11H13BrO3 B5712104 5-bromo-2,4-diethoxybenzaldehyde

5-bromo-2,4-diethoxybenzaldehyde

Cat. No. B5712104
M. Wt: 273.12 g/mol
InChI Key: CYOFUOVYTQUDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2,4-diethoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3. It is a yellow crystalline powder with a melting point of 69-71°C. The compound is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 5-bromo-2,4-diethoxybenzaldehyde is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. The compound is also known to exhibit antimicrobial and antifungal activity, although the mechanism of action for these effects is not fully understood.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2,4-diethoxybenzaldehyde has a number of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to exhibit cytotoxic activity against cancer cells, although the mechanism of action for this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2,4-diethoxybenzaldehyde in lab experiments is its high yield of synthesis. The compound is also relatively easy to work with and has a long shelf life. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 5-bromo-2,4-diethoxybenzaldehyde. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential as an antimicrobial and antifungal agent. Additionally, further studies are needed to elucidate the mechanism of action for the compound's cytotoxic effects against cancer cells.

Synthesis Methods

The synthesis of 5-bromo-2,4-diethoxybenzaldehyde involves the reaction of 2,4-diethoxybenzaldehyde with bromine in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield.

Scientific Research Applications

5-bromo-2,4-diethoxybenzaldehyde has been extensively used in scientific research due to its diverse applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various biologically active compounds. The compound is also used as a starting material for the synthesis of other aldehydes and ketones.

properties

IUPAC Name

5-bromo-2,4-diethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-6-11(15-4-2)9(12)5-8(10)7-13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOFUOVYTQUDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=O)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-diethoxybenzaldehyde

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